molecular formula C15H13N3O B12668355 4,5-Dihydro-5,5-diphenyl-1,2,4-triazin-3(2H)-one CAS No. 84370-84-3

4,5-Dihydro-5,5-diphenyl-1,2,4-triazin-3(2H)-one

Cat. No.: B12668355
CAS No.: 84370-84-3
M. Wt: 251.28 g/mol
InChI Key: WZXZNISCHFZYET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dihydro-5,5-diphenyl-1,2,4-triazin-3(2H)-one is a triazinone derivative characterized by a partially saturated triazine core substituted with two phenyl groups at the 5-position. The compound’s 5,5-diphenyl substitution pattern distinguishes it from other triazinones, which often feature heterocyclic or alkyl substituents influencing their functional roles.

Properties

CAS No.

84370-84-3

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

5,5-diphenyl-2,4-dihydro-1,2,4-triazin-3-one

InChI

InChI=1S/C15H13N3O/c19-14-17-15(11-16-18-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H,(H2,17,18,19)

InChI Key

WZXZNISCHFZYET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C=NNC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Condensation of Aminotriazinones with Aromatic Aldehydes

A key method involves reacting an aminotriazinone intermediate with benzaldehyde or substituted benzaldehydes under controlled pH and temperature conditions to form the dihydrotriazinone ring system with diphenyl substitution at the 5-position.

  • For example, a suspension of 4-amino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazin hydrochloride in methanol is neutralized to pH 6 with NaOH, then reacted with a solution of an aromatic aldehyde at temperatures below 70 °C. The reaction mixture is maintained at 65 °C for 2 hours, then cooled, filtered, and dried to yield the dihydrotriazinone product.

This method can be adapted for 5,5-diphenyl substitution by using benzaldehyde or diphenyl-substituted aldehydes as the carbonyl component.

Specific Preparation of 4,5-Dihydro-5,5-diphenyl-1,2,4-triazin-3(2H)-one

While direct literature on this exact compound is limited, the preparation can be inferred from related triazinone syntheses:

Stepwise Synthesis Outline

Step Reagents & Conditions Description
1 Synthesis of aminotriazinone intermediate Starting from appropriate hydrazine and urea derivatives or related precursors to form the 1,2,4-triazin-3(2H)-one core
2 Condensation with benzaldehyde or diphenyl-substituted aldehyde Reaction in methanol or ethanol solvent, pH adjusted to ~6, temperature controlled below 70 °C
3 Heating and stirring for 1-3 hours To complete ring closure and formation of the dihydrotriazinone ring
4 Cooling and isolation Cooling to 5 °C, filtration, washing, and drying to obtain the pure compound

This approach is consistent with the preparation of related 4,5-dihydro-1,2,4-triazin-3(2H)-ones described in patent CZ286594B6.

Alternative Synthetic Routes and Variations

One-Pot Multi-Component Synthesis

Some literature reports one-pot syntheses of related triazine derivatives via multi-component reactions involving amines, aldehydes, and other reagents, which can be adapted for 1,2,4-triazin-3(2H)-ones with diaryl substitution. This method offers operational simplicity and potential for structural diversity.

Cyclization via Hydrazide Intermediates

Other methods involve preparing hydrazide intermediates followed by cyclization with diketones or aldehydes under reflux conditions to form the triazine ring. These methods may require longer reaction times (10-12 hours) and elevated temperatures (130-140 °C) under inert atmosphere.

Research Findings and Optimization Data

Reaction Conditions and Yields

Parameter Typical Range Effect on Yield/Purity
pH ~6 (adjusted with NaOH) Optimal for condensation without side reactions
Temperature 60-70 °C Ensures complete reaction and ring closure
Reaction Time 2-3 hours Sufficient for high conversion
Solvent Methanol or Ethanol Good solubility and reaction medium
Cooling 5 °C post-reaction Facilitates crystallization and isolation

Yields reported for similar triazinone syntheses range from 50% to 80%, depending on substituents and purification methods.

Characterization

  • The products typically show characteristic IR absorptions for C=O (~1670 cm⁻¹) and triazine ring vibrations.
  • NMR spectra confirm the dihydro structure and substitution pattern.
  • Melting points and elemental analysis data confirm purity and identity.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Aminotriazinone + Aromatic Aldehyde Condensation Aminotriazinone, benzaldehyde pH 6, 65 °C, 2 h, methanol Straightforward, good yields Requires pure intermediates
One-Pot Multi-Component Synthesis Amines, aldehydes, hydrazines Room temp to reflux, solvent varies Operationally simple, diverse products May produce regioisomers
Hydrazide Cyclization with Diketones Hydrazides, diketones 130-140 °C, 10-12 h, inert atmosphere High regioselectivity Longer reaction time, harsher conditions

Chemical Reactions Analysis

Types of Reactions

4,5-dihydro-5,5-diphenyl-1,2,4-triazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce various hydrogenated triazine derivatives .

Scientific Research Applications

4,5-dihydro-5,5-diphenyl-1,2,4-triazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-dihydro-5,5-diphenyl-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations and Physicochemical Properties

The triazinone scaffold allows for extensive structural modifications, leading to varied physicochemical and biological profiles. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Triazinone Derivatives
Compound Name Substituents Key Properties/Activities References
4,5-Dihydro-5,5-diphenyl-1,2,4-triazin-3(2H)-one 5,5-diphenyl Induces glutathione S-transferases (GSTs)
Pymetrozine 6-methyl, 4-(pyridin-3-ylmethylideneamino) Insecticidal (targets aphids, whiteflies)
5,6-Diphenyl-1,2,4-triazin-3(2H)-one derivatives 5,6-diphenyl or aryl-substituted (e.g., p-tolyl, bromophenyl) High melting points (240–272°C); anti-inflammatory potential
1,5-Dimethyl-6-phenyl-1,2-dihydro-1,2,4-triazin-3(2H)-one 1,5-dimethyl, 6-phenyl Cytotoxic against human cancer cells
ATO (Sensor compound) 4-amino, 6-methyl Selective terbium(III) ion sensing

Key Observations :

  • Diphenyl vs. Pyridinyl Groups : The 5,5-diphenyl substitution in the main compound contrasts with pymetrozine’s pyridinyl group, which confers specificity for insecticidal activity by targeting insect feeding behavior .
  • Amino and Methyl Functionalization: The amino and methyl groups in ATO enable selective ion coordination, highlighting the role of polar substituents in sensor applications .
Insecticidal Activity

Pymetrozine, a commercial triazinone derivative, demonstrates potent insecticidal effects by disrupting insect neurotransmission.

Cytotoxic and Anti-inflammatory Effects

1,5-Dimethyl-6-phenyl-1,2-dihydro-1,2,4-triazin-3(2H)-one exhibits cytotoxicity against cancer cells, likely due to its planar aromatic structure intercalating with DNA or inhibiting enzymes like topoisomerases .

Ion-Sensing Capabilities

The amino-methyl-substituted ATO derivative acts as a selective carrier in terbium(III) ion-selective electrodes, leveraging its nitrogen-rich scaffold for ion coordination . This application is absent in diphenyl analogs, underscoring the importance of functional group diversity.

Biological Activity

4,5-Dihydro-5,5-diphenyl-1,2,4-triazin-3(2H)-one is a heterocyclic compound with significant biological activity. Its molecular formula is C15H13N3OC_{15}H_{13}N_{3}O and it has garnered interest in various fields including medicinal chemistry and pharmacology due to its potential therapeutic applications.

  • Molecular Weight : 251.28 g/mol
  • CAS Number : 84370-84-3
  • LogP : 2.48 (indicating moderate lipophilicity)

Biological Activity Overview

The biological activity of 4,5-dihydro-5,5-diphenyl-1,2,4-triazin-3(2H)-one has been investigated in several studies, revealing its potential as an anti-Alzheimer's agent and its inhibitory effects on various enzymes.

Enzyme Inhibition

  • Acetylcholinesterase (AChE) Inhibition : The compound has shown moderate inhibitory activity against human AChE with an IC50 value of approximately 1680 nM. This suggests potential use in treating conditions like Alzheimer's disease where AChE inhibition can enhance cholinergic transmission .
  • Butyrylcholinesterase (BChE) Inhibition : It also inhibits BChE with an IC50 of 5610 nM, indicating a less potent effect compared to its action on AChE .
  • Fatty Acid Amide Hydrolase (FAAH) : The compound exhibits weak FAAH inhibitory activity with an IC50 of 20,900 nM .

Antioxidant Activity

Research indicates that the compound may possess antioxidant properties, which are beneficial in reducing oxidative stress associated with neurodegenerative diseases. However, specific quantitative data on its antioxidant capacity remains limited.

Structure-Activity Relationship (SAR)

The biological efficacy of 4,5-dihydro-5,5-diphenyl-1,2,4-triazin-3(2H)-one can be attributed to its structural features:

  • The presence of phenyl groups enhances lipophilicity and may facilitate interaction with biological targets.
  • Variations in substituents on the triazine core can significantly influence the compound's potency against different biological targets.

Study on Anti-Alzheimer's Activity

In a recent study focused on developing multi-target directed ligands (MTDLs) for Alzheimer's treatment, derivatives of triazine compounds were synthesized and tested. Among these derivatives, 4,5-dihydro-5,5-diphenyl-1,2,4-triazin-3(2H)-one was identified for its moderate AChE inhibition and potential to inhibit amyloid-beta aggregation processes .

Summary of Findings

Activity TypeTarget Enzyme/ProcessIC50 Value (nM)Notes
AChE InhibitionHuman AChE1680Moderate potency
BChE InhibitionHuman BChE5610Lower potency compared to AChE
FAAH InhibitionHuman FAAH20,900Weak potency
Antioxidant ActivityNot quantified-Potential benefits in oxidative stress

Q & A

Q. What are the optimal synthetic routes for 4,5-Dihydro-5,5-diphenyl-1,2,4-triazin-3(2H)-one?

The compound is synthesized via cyclocondensation reactions. Key steps include:

  • Reacting hydrazine derivatives with diphenyl ketones or aldehydes under reflux conditions in polar aprotic solvents (e.g., DMF or ethanol) .
  • Phosphorus-based reagents like triphenylphosphine (TPP) or phosphites (P(OR)₃) can enhance cyclization efficiency, forming stable heterocyclic intermediates .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields (>70%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard analytical methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and aromatic proton environments (e.g., δ 7.2–7.6 ppm for diphenyl groups) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 278.12 for C₁₅H₁₃N₃O) .
  • X-ray crystallography : Resolve stereochemical ambiguities; the triazinone ring typically adopts a planar conformation stabilized by intramolecular hydrogen bonds .

Q. What preliminary assays evaluate the compound’s bioactivity?

  • In vitro enzyme inhibition : Test against cyclooxygenase (COX-1/COX-2) or lipoxygenase (LOX) to assess anti-inflammatory potential. IC₅₀ values <10 μM suggest therapeutic relevance .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to identify apoptosis-inducing activity .

Advanced Research Questions

Q. How do substituents on the triazinone core influence pharmacological activity?

  • Methodology : Synthesize derivatives with electron-withdrawing (e.g., nitro, chloro) or donating (e.g., methoxy) groups at the 4- or 5-positions.
  • Structure-Activity Relationship (SAR) :
    • 5-Substituted 1,3,4-oxadiazole derivatives show enhanced COX-2 selectivity (e.g., 5-p-chlorophenyl derivatives with IC₅₀ = 0.89 μM) .
    • Diphenyl groups at C5 and C6 improve metabolic stability by reducing CYP450-mediated oxidation .

Q. What computational strategies predict the bioactivity of triazinone derivatives?

  • Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). Key residues (e.g., Arg120, Tyr355) form hydrogen bonds with the triazinone core .
  • Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories; RMSD values <2 Å indicate stable binding .

Q. How can researchers resolve contradictions in reported bioactivity data?

  • Experimental replication : Validate conflicting results (e.g., cytotoxicity in different cell lines) under standardized conditions (e.g., identical seeding density, serum-free media) .
  • Meta-analysis : Pool data from multiple studies to identify trends. For example, discrepancies in IC₅₀ values may arise from assay sensitivity (colorimetric vs. fluorometric methods) .

Q. What are the challenges in optimizing reaction yields for triazinone derivatives?

  • Key factors :
    • Solvent choice (e.g., ethanol vs. THF) impacts cyclization rates due to polarity effects .
    • Catalytic additives (e.g., p-toluenesulfonic acid) improve yields by reducing side reactions .
  • Yield optimization : Design of Experiments (DoE) approaches (e.g., Taguchi method) to balance temperature, stoichiometry, and catalyst loading .

Methodological Recommendations

  • Data validation : Use triplicate measurements and statistical tools (e.g., ANOVA) to ensure reproducibility .
  • Cross-disciplinary collaboration : Integrate synthetic chemistry with computational biology to accelerate lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.